molecular formula C10H15NO3S B1359315 N-(4-propoxyphenyl)methanesulfonamide

N-(4-propoxyphenyl)methanesulfonamide

Cat. No.: B1359315
M. Wt: 229.3 g/mol
InChI Key: GFCOZWUZXWIXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Propoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 4-propoxy-substituted phenyl ring. This compound is identified by synonyms such as ZINC60200087, AKOS005165492, and MCULE-8737703333, with four suppliers listed globally . Its molecular structure combines a sulfonamide moiety, known for pharmacological relevance (e.g., anti-inflammatory or enzyme inhibition), with a propoxy group that may influence solubility, bioavailability, and steric interactions.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.3 g/mol

IUPAC Name

N-(4-propoxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-3-8-14-10-6-4-9(5-7-10)11-15(2,12)13/h4-7,11H,3,8H2,1-2H3

InChI Key

GFCOZWUZXWIXDP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-propoxyphenyl)methanesulfonamide with sulfonamide derivatives differing in substituents, biological activity, and physicochemical properties.

Structural and Physicochemical Properties

Compound Substituent Key Properties Reference
This compound -OCH₂CH₂CH₃ Likely moderate lipophilicity; propoxy group may enhance membrane permeability.
N-(4-Methoxyphenyl)methanesulfonamide -OCH₃ Higher solubility in polar solvents vs. propoxy analog due to smaller alkyl chain.
N-(4-Nitrophenyl)methanesulfonamide -NO₂ Electron-withdrawing nitro group increases acidity of sulfonamide NH.
N-(4-Aminophenyl)methanesulfonamide -NH₂ Basic amino group may form salts, improving aqueous solubility.
  • Synthetic Yields :
    • Propanamide derivatives (e.g., N-[(4-methylphenyl)sulfonyl]propanamide) achieve yields up to 99% via optimized routes, suggesting that this compound could also be synthesized efficiently with similar methodologies .

Pharmacological and Functional Comparisons

  • Anti-Inflammatory Activity :
    N-(4-arylamidophenyl)methanesulfonamide derivatives () show that bulky aryl groups enhance activity, likely via target binding or metabolic stability. The propoxy group’s larger size may mimic this effect but requires empirical validation .
  • Enzyme Inhibition: Pyrimidine-based sulfonamides (e.g., N-[4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide) demonstrate kinase or protease inhibition, highlighting the role of heterocyclic appendages.

Key Research Findings and Data Gaps

  • Commercial availability (4 suppliers) supports accessibility for further studies .
  • Limitations and Unknowns: No direct data on its biological activity, toxicity, or metabolic profile. Comparative solubility, melting point, and stability data are lacking.

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